

Technical Guide: Spectroscopic Profile of 1-Boc-3,3-difluoropyrrolidine

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Compound of Interest

Compound Name: **1-Boc-3,3-difluoropyrrolidine**

Cat. No.: **B065350**

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Disclaimer: This document provides a summary of expected spectroscopic data for **1-Boc-3,3-difluoropyrrolidine** (CAS 195447-25-7) based on established principles of chemical spectroscopy and data from structurally related compounds. A complete set of verified, experimental spectra for this specific molecule was not available in the public resources reviewed. This guide is intended for research and informational purposes only.

Introduction

1-Boc-3,3-difluoropyrrolidine is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group into the pyrrolidine scaffold can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and basicity (pK_a) of resulting drug candidates. As such, a thorough understanding of its spectroscopic characteristics is essential for synthesis confirmation, quality control, and further reaction monitoring.

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Boc-3,3-difluoropyrrolidine**. It also includes generalized experimental protocols for data acquisition and a workflow for chemical characterization.

Chemical Structure and Properties

- IUPAC Name: tert-butyl 3,3-difluoropyrrolidine-1-carboxylate[1]

- Synonyms: N-Boc-3,3-difluoropyrrolidine[2]
- CAS Number: 195447-25-7[1]
- Molecular Formula: C₉H₁₅F₂NO₂[1]
- Molecular Weight: 207.22 g/mol [1]

Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Boc-3,3-difluoropyrrolidine**. These values are estimated based on the chemical structure and typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃, 400-500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
~ 3.6 - 3.8	t	2H	H-5 (N-CH ₂)	J ≈ 7-8 Hz
~ 3.5 - 3.7	t	2H	H-2 (N-CH ₂)	J ≈ 12-14 Hz (triplet of triplets due to ¹⁹ F coupling)
~ 2.2 - 2.4	m	2H	H-4 (CH ₂ -CF ₂)	-
~ 1.47	s	9H	Boc (-C(CH ₃) ₃)	-

Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃, 100-125 MHz)

Chemical Shift (δ , ppm)	Multiplicity (due to JC-F)	Assignment	Coupling Constant (JC-F, Hz)
~ 154.5	s	Carbonyl (Boc, C=O)	-
~ 124.0	t	CF ₂	¹ JCF \approx 240-250 Hz
~ 80.0	s	Quaternary (Boc, C(CH ₃) ₃)	-
~ 52.0	t	C-2 (N-CH ₂)	³ JCF \approx 3-5 Hz
~ 45.0	s	C-5 (N-CH ₂)	-
~ 38.0	t	C-4 (CH ₂ -CF ₂)	² JCF \approx 20-25 Hz
~ 28.5	s	Methyl (Boc, -CH ₃)	-

Table 3: Expected ¹⁹F NMR Data (¹H-decoupled, Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Coupling Constant (J, Hz)
~ -90 to -110	t	CF ₂	³ JFH \approx 12-14 Hz

Note: ¹⁹F NMR shifts are referenced to CFCl₃. The chemical shift for geminal difluoroalkanes can vary significantly based on the solvent and electronic environment.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2975 - 2870	Medium	C-H stretch (alkyl)
~ 1690 - 1710	Strong	C=O stretch (carbamate, Boc group)
~ 1390 & 1365	Medium	C-H bend (gem-dimethyl of Boc group)
~ 1160 - 1250	Strong	C-O stretch (carbamate)
~ 1050 - 1150	Strong	C-F stretch (gem-difluoro)

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragments (Electron Ionization - EI)

m/z Value	Possible Fragment Ion
207	[M] ⁺ (Molecular Ion)
151	[M - C ₄ H ₈] ⁺ (Loss of isobutylene from Boc)
108	[M - Boc] ⁺ (Loss of the Boc group)
57	[C ₄ H ₉] ⁺ (tert-butyl cation)

Note: Under Electrospray Ionization (ESI), common adducts would be [M+H]⁺ (m/z 208) and [M+Na]⁺ (m/z 230).

Experimental Protocols

The following sections describe generalized procedures for the synthesis and spectroscopic characterization of **1-Boc-3,3-difluoropyrrolidine**.

Synthesis Protocol: Deoxofluorination of 1-Boc-3-pyrrolidinone

A common route to 3,3-difluoropyrrolidines involves the deoxofluorination of the corresponding ketone.

- Setup: To a dry flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-3-pyrrolidinone (1 equivalent) and an appropriate anhydrous solvent such as dichloromethane (DCM).
- Cooling: Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.
- Reagent Addition: Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), (1.5-2.0 equivalents) dropwise to the stirred solution.
- Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
- Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
- Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **1-Boc-3,3-difluoropyrrolidine** as a pure product.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).
- ¹H NMR: Acquire spectra with a standard pulse program. Data is typically reported including chemical shift (δ) in ppm, multiplicity (s = singlet, t = triplet, m = multiplet), integration, and

coupling constants (J) in Hertz.

- ^{13}C NMR: Acquire spectra using a proton-decoupled pulse program.
- ^{19}F NMR: Acquire spectra using a standard proton-decoupled pulse program, with an external reference standard such as CFCl_3 .

IR Spectroscopy Protocol

- Sample Preparation: Apply a small drop of the neat oil directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Instrumentation: Record the spectrum on an FTIR spectrometer (e.g., PerkinElmer Spectrum series).
- Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . The spectrum is recorded in the range of $4000\text{-}600\text{ cm}^{-1}$. Wavenumbers (ν) for significant absorption peaks are reported in cm^{-1} .

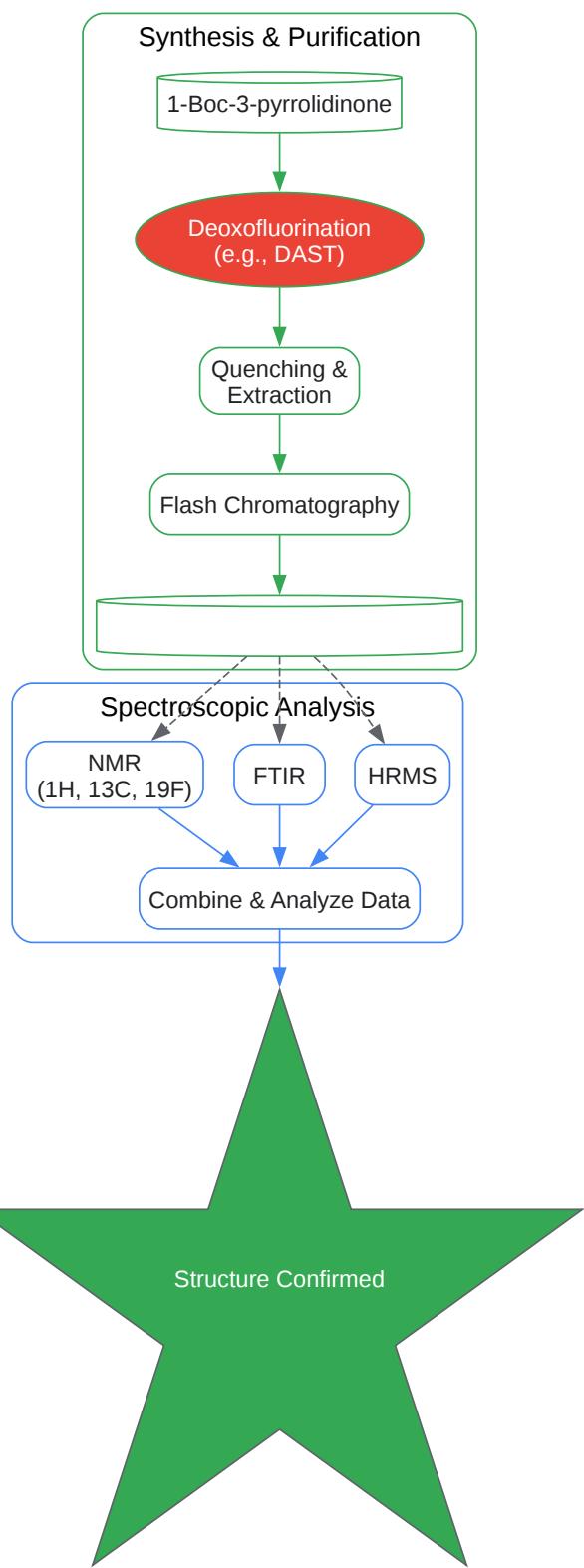
High-Resolution Mass Spectrometry (HRMS) Protocol

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 1\text{ mg/mL}$) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. The calculated exact mass for the $[\text{M}+\text{H}]^+$ ion ($\text{C}_9\text{H}_{16}\text{F}_2\text{NO}_2^+$) is compared to the measured mass to confirm the elemental composition.

Visualization of Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like **1-Boc-3,3-difluoropyrrolidine**.

General Workflow for Synthesis & Characterization

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Caption: Synthesis and Spectroscopic Characterization Workflow.

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References

- 1. Alfa Aesar 1-Boc-3,3-difluoropyrrolidine, 98% 250 mg | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.ie]
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